molecular formula C7H13ClF2N2O2 B2542173 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride CAS No. 2230798-43-1

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride

Cat. No.: B2542173
CAS No.: 2230798-43-1
M. Wt: 230.64
InChI Key: LELVKDVQPFEKBC-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C7H12F2N2O2·HCl It is a derivative of acetamide and contains a pyrrolidine ring substituted with hydroxyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or similar reagents.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the acetamide to an amine.

    Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an amine.

Scientific Research Applications

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride
  • Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride

Uniqueness

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride is unique due to the presence of both difluoromethyl and hydroxyl groups on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides an overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O2.ClH/c1-10-5(12)7(8,9)6(13)2-3-11-4-6;/h11,13H,2-4H2,1H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELVKDVQPFEKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1(CCNC1)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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